molecular formula C13H11NO3 B14354344 (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one CAS No. 90141-13-2

(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one

Katalognummer: B14354344
CAS-Nummer: 90141-13-2
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: UCAPRQQZJFUGHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one: is a chemical compound characterized by its unique structure, which includes a furan ring, an imine group, and an acetylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one typically involves the condensation of a primary amine with an aldehyde or ketone. In this case, the primary amine reacts with an acetyl-substituted aromatic aldehyde under acidic conditions to form the imine. The reaction is often catalyzed by an acid to speed up the process and improve yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oximes or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products:

    Oxidation: Oximes or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its imine group is particularly useful in probing enzyme mechanisms.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.

Industry: In the industrial sector, the compound can be used in the production of dyes, polymers, and other materials. Its reactivity allows for the creation of specialized products with unique properties.

Wirkmechanismus

The mechanism of action of (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one is unique due to its combination of a furan ring, an imine group, and an acetylphenyl group

Eigenschaften

CAS-Nummer

90141-13-2

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

5-(4-acetylphenyl)imino-3-methylfuran-2-one

InChI

InChI=1S/C13H11NO3/c1-8-7-12(17-13(8)16)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3

InChI-Schlüssel

UCAPRQQZJFUGHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=CC=C(C=C2)C(=O)C)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.